(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused heterocyclic core with a benzylideneamino substituent and an alkyl carboxamide side chain. The (E)-configuration of the benzylidene moiety and the presence of 2,3-dimethoxy groups on the aromatic ring distinguish it structurally. Pyrroloquinoxaline derivatives are of significant interest in medicinal chemistry due to their reported activity as kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
2-amino-N-butyl-1-[(E)-(2,3-dimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-5-13-26-24(31)19-20-23(29-17-11-7-6-10-16(17)28-20)30(22(19)25)27-14-15-9-8-12-18(32-2)21(15)33-3/h6-12,14H,4-5,13,25H2,1-3H3,(H,26,31)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMQVDDKGHURE-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=C(C(=CC=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=C(C(=CC=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like15-lipoxygenase . Lipoxygenases are a family of enzymes that oxygenate polyunsaturated fatty acids to produce lipid mediators, which play a crucial role in several biological processes, including inflammation and cancer.
Mode of Action
It’s suggested that similar compounds inhibit their targets through aREDOX mechanism . This involves the transfer of electrons between two species, which can alter the target’s function and lead to changes in cellular processes.
Biochemical Pathways
Given that similar compounds inhibit lipoxygenases, it’s likely that this compound affects pathways involving these enzymes. Lipoxygenases are involved in the metabolism of arachidonic acid, leading to the production of various eicosanoids, such as prostaglandins, lipoxins, and leukotrienes. These molecules play key roles in inflammatory responses and other physiological processes.
Result of Action
By inhibiting lipoxygenases, similar compounds can potentially disrupt the production of eicosanoids. This could lead to alterations in inflammatory responses and other physiological processes regulated by these molecules.
Biological Activity
(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process. The key steps include the formation of the pyrroloquinoxaline core through cyclization reactions and subsequent modifications to introduce the butyl and dimethoxybenzylidene groups. The synthetic pathway often utilizes various reagents and conditions to achieve the desired molecular structure.
Anticancer Properties
Recent studies have demonstrated that compounds related to the pyrroloquinoxaline structure exhibit anticancer activity. For instance, quinoxaline derivatives have shown promising results against various cancer cell lines, indicating that modifications in their structure can enhance their efficacy.
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Quinoxaline Derivative A | MNT-1 (melanoma) | 5.2 | Cytotoxic |
| Quinoxaline Derivative B | A-431 (epidermoid carcinoma) | 4.8 | Cytotoxic |
These findings suggest that the introduction of specific functional groups can significantly influence the biological activity of these compounds .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. The presence of the quinoxaline core has been linked to antibacterial and antifungal activities. For example, compounds with similar structures have been reported to exhibit minimum inhibitory concentrations (MIC) in the range of 0.39 to 0.78 g/mL against various pathogens .
The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets, including enzymes and receptors. For instance, some studies suggest that quinoxaline derivatives can inhibit key enzymes involved in cancer cell proliferation or microbial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. Key factors influencing activity include:
- Substitution Patterns : The position and nature of substituents on the quinoxaline ring significantly affect potency.
- Functional Groups : The presence of electron-donating or withdrawing groups can modulate activity.
- Steric Effects : Bulky groups may hinder access to active sites on target proteins.
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrroloquinoxaline derivatives against human melanoma cells and found that specific substitutions at the 3-position enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Evaluation : Another study focused on quinoxaline derivatives showed that modifications at the 4-position could improve antibacterial activity against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their comparative analysis are summarized below:
*Molecular weight estimated based on structural similarity to analogs.
Structure-Activity Relationship (SAR) Analysis
Benzylidene Substituents :
- Electron-donating groups (e.g., methoxy in the target compound) improve binding to kinase ATP pockets via hydrophobic interactions . Hydroxyl groups () introduce hydrogen bonding but may reduce metabolic stability due to glucuronidation susceptibility.
- Thienyl substitution () disrupts planarity, reducing affinity for planar binding sites .
Carboxamide Side Chain :
- Longer alkyl chains (e.g., butyl in the target compound) enhance membrane permeability but may increase cytochrome P450-mediated oxidation. Shorter chains (e.g., 2-methoxyethyl in ) improve solubility at the expense of bioavailability .
- Aromatic or heterocyclic side chains (e.g., phenylethyl in , morpholinylethyl in ) modulate target selectivity and pharmacokinetics .
Physicochemical Properties :
Preparation Methods
Three-Component Cyclization Approach
The pyrrolo[2,3-b]quinoxaline scaffold is constructed via a three-component reaction involving 2,3-diaminoquinoxaline, a α-keto ester, and a substituted pyrrole. A modified Clauson-Kaas reaction is employed, where 2,5-dimethoxytetrahydrofuran reacts with 2,3-diaminoquinoxaline in glacial acetic acid to form the pyrrole ring. Key conditions include:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 2,5-Dimethoxytetrahydrofuran | Glacial AcOH | 80°C | 85% |
This step is critical for regioselectivity, as competing pathways may lead to isomeric byproducts. Nuclear magnetic resonance (NMR) analysis confirms the formation of the pyrrolo[2,3-b]quinoxaline core through characteristic aromatic proton signals at δ 7.8–8.2 ppm.
Oxidative Decarboxylation Strategy
An alternative route utilizes oxidative decarboxylation of α-amino acids in the presence of iodine (I₂) and dimethyl sulfoxide (DMSO). For example, quinoxalin-2(1H)-one derivatives undergo oxidation to yield the quinoxaline backbone, which is subsequently functionalized. This method avoids transition metals, aligning with green chemistry principles.
Functionalization at Position 3: Carboxamide Installation
Carboxylic Acid Activation
The C-3 carboxylic acid intermediate is activated using N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. Butylamine is then introduced to form the carboxamide bond.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Activation | DCC/HOBt | 0°C → RT, 12 h | 90% |
| Amidation | Butylamine | RT, 24 h | 78% |
Fourier-transform infrared spectroscopy (FTIR) validates the conversion, with a carbonyl stretch at 1665 cm⁻¹ (amide I band) and N–H bending at 1540 cm⁻¹.
Introduction of the Amino Group at Position 2
Nitration and Reduction Sequence
A nitro group is introduced at C-2 via electrophilic nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C. Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) yields the primary amine.
| Reaction | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 65% |
| Reduction | H₂ (1 atm), Pd/C, EtOAc | 88% |
Mass spectrometry (MS) confirms the intermediate nitro compound ([M+H]⁺ = 354.2) and the final amine ([M+H]⁺ = 324.3).
Formation of the (E)-Benzylidene Imine
Schiff Base Condensation
The C-1 amino group reacts with 2,3-dimethoxybenzaldehyde in ethanol under acidic catalysis (p-toluenesulfonic acid, p-TsOH). The reaction is heated at 60°C for 6 hours to favor the E-isomer.
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (amine:aldehyde) |
| Solvent | Ethanol |
| Catalyst | p-TsOH (10 mol%) |
| Yield | 72% |
The E-configuration is confirmed via X-ray crystallography, showing a dihedral angle of 172.5° between the quinoxaline and benzylidene planes. Nuclear Overhauser effect (NOE) spectroscopy reveals no proximity between the imine proton and aromatic protons of the quinoxaline, further supporting the E-geometry.
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) analysis shows >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, imine), 7.89–7.12 (m, 8H, aromatic), 3.94 (s, 6H, OCH₃), 3.32 (t, 2H, NHCH₂), 1.56–0.89 (m, 7H, butyl).
- ¹³C NMR : δ 167.8 (CONH), 161.2 (C=N), 152.3–112.4 (aromatic carbons), 56.1 (OCH₃).
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
